1,5-Bis(3,4-dihydroxyphenyl)pentane-1,4-dione
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Overview
Description
1,5-Bis(3,4-dihydroxyphenyl)pentane-1,4-dione is an organic compound characterized by the presence of two 3,4-dihydroxyphenyl groups attached to a pentane-1,4-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(3,4-dihydroxyphenyl)pentane-1,4-dione typically involves the reaction of 3,4-dihydroxybenzaldehyde with a suitable diketone under acidic or basic conditions. One common method involves the use of a Claisen-Schmidt condensation reaction, where 3,4-dihydroxybenzaldehyde is reacted with pentane-1,4-dione in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature or slightly elevated temperatures to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(3,4-dihydroxyphenyl)pentane-1,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The diketone moiety can be reduced to form diols.
Substitution: The phenolic hydroxyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinones
Reduction: Diols
Substitution: Halogenated or sulfonated derivatives
Scientific Research Applications
1,5-Bis(3,4-dihydroxyphenyl)pentane-1,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1,5-Bis(3,4-dihydroxyphenyl)pentane-1,4-dione involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby reducing oxidative stress.
Enzyme Inhibition: The compound can inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Apoptosis Induction: In cancer cells, the compound can induce apoptosis through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(3,4-dihydroxyphenyl)ethane-1,2-dione: Similar structure but with an ethane backbone instead of pentane.
1,4-Bis(3,4-dihydroxyphenyl)butane: Similar structure but with a butane backbone.
1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane: Contains similar phenolic groups but with different substituents.
Uniqueness
1,5-Bis(3,4-dihydroxyphenyl)pentane-1,4-dione is unique due to its specific pentane-1,4-dione backbone, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
Molecular Formula |
C17H16O6 |
---|---|
Molecular Weight |
316.30 g/mol |
IUPAC Name |
1,5-bis(3,4-dihydroxyphenyl)pentane-1,4-dione |
InChI |
InChI=1S/C17H16O6/c18-12(7-10-1-4-14(20)16(22)8-10)3-6-13(19)11-2-5-15(21)17(23)9-11/h1-2,4-5,8-9,20-23H,3,6-7H2 |
InChI Key |
YSYPZDDDDSUFHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)CCC(=O)C2=CC(=C(C=C2)O)O)O)O |
Origin of Product |
United States |
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